
Comprehensive Technical Analysis:
Ranolazine's Electrophysiological Effects on
Cardiac Repolarization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Norazine

CAS No.: 3004-71-5

Cat. No.: S3353457

Get Quote

Introduction and Executive Summary

Ranolazine is an antianginal medication with complex electrophysiological properties that have generated

significant research interest regarding its effects on cardiac repolarization, particularly the QT interval. While

traditionally QT prolongation has been considered a marker of proarrhythmic risk, ranolazine presents a

paradox by demonstrating antiarrhythmic properties despite its effect on repolarization. This whitepaper

provides a comprehensive technical analysis of ranolazine's electrophysiological effects for researchers and

drug development professionals. The analysis covers molecular mechanisms, experimental data, clinical

correlations, and methodological considerations based on current research evidence.

Ranolazine's unique electrophysiological profile stems from its multi-channel blocking effects, primarily

through inhibition of the late sodium current (I({Na-L})) with additional activity on the rapid delayed

rectifier potassium current (I({Kr})). This dual mechanism results in QT interval prolongation measured on

surface ECG but simultaneously demonstrates atrial-selective action and reduction in arrhythmia burden.

Understanding these apparently contradictory effects requires examination of ranolazine's impact on

transmural dispersion of repolarization and its effects on intracellular calcium handling. The following

sections provide detailed analysis of these mechanisms, quantitative effects across experimental and clinical

studies, and implications for cardiac safety pharmacology in drug development.
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Basic Properties and Mechanism of Action

Ranolazine (chemical name: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-

piperazineacetamide; molecular formula: C({24})H({33})N({3})O({4})) is a piperazine derivative approved

for the treatment of chronic angina pectoris. Its primary anti-ischemic mechanism involves partial

inhibition of fatty acid oxidation, shifting adenosine triphosphate (ATP) production to more oxygen-efficient

glucose oxidation, especially during ischemia when free fatty acid concentrations are elevated. However, its

electrophysiological effects are mediated through distinct ion channel interactions [1].

From an electrophysiological perspective, ranolazine's most significant action is the inhibition of the late

sodium current (I(_{Na-L})), which is augmented during ischemic conditions and leads to intracellular

sodium and calcium overload through Na(^+)/Ca(^{2+}) exchange. By reducing this late sodium influx,

ranolazine decreases intracellular calcium accumulation, thereby reducing ventricular diastolic tension and

oxygen consumption—beneficial antianginal effects. Additionally, ranolazine blocks the rapid delayed

rectifier potassium current (I(_{Kr})) encoded by the human ether-à-go-go-related gene (hERG), which

would typically increase proarrhythmic risk but appears balanced by its other electrophysiological actions [1]

[2].

Table 1: Primary Molecular Targets of Ranolazine in Cardiac Tissue

Target Effect Functional Consequence Clinical Correlation

Late Na(^+) current
(I(_{Na-L}))

Inhibition Reduced intracellular
Na(^+) and Ca(^{2+})

overload

Anti-ischemic,
reduced diastolic

tension

Rapid delayed

rectifier K(^+) current
(I(_{Kr}))

Inhibition Prolonged action potential

duration

QT interval

prolongation

Peak Na(^+) current
(I(_{Na}))

Minimal effect at
therapeutic

concentrations

Atrial-selective depression
of conduction

Antiarrhythmic effects
in atria
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The diagram below illustrates ranolazine's primary electrophysiological mechanisms and their cascading

effects on cardiac electrophysiology:
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Via Na+/Ca2+ Exchange
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Particularly in M-cells
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QT Interval Prolongation

Decreased Myocardial O2 Consumption

Antianginal Effect

QT Prolongation Without Typical ProarrhythmiaAntiarrhythmic Effect
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Ranolazine's unique electrophysiological profile arises from the balance of its effects on multiple ion

channels. While I({Kr}) blockade would typically increase transmural dispersion of repolarization—a key

substrate for reentrant arrhythmias—the concurrent late I({Na-L}) inhibition appears to reduce this
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dispersion, particularly in the M-cell regions of the ventricular myocardium where late sodium current is

most prominent. This mechanism explains the paradox between QT prolongation and clinical antiarrhythmic

effects observed with ranolazine therapy. The atrial-selectivity of ranolazine's sodium channel blocking

action further enhances its antiarrhythmic potential while limiting ventricular proarrhythmia, as atrial action

potentials have more negative resting potentials and shorter durations, making them more susceptible to

sodium channel blockade [3].

Effects on Ventricular Repolarization and QT Interval

Dose-Dependent QT Prolongation

Ranolazine produces a concentration-dependent prolongation of the QT interval corrected for heart rate

(QTc), a well-established effect observed across clinical trials and post-marketing studies. At the maximum

approved dosage of 1000 mg twice daily, ranolazine typically prolongs the QTc interval by approximately 2-

6 milliseconds compared to baseline or placebo [1] [4]. This effect follows a linear relationship with plasma

concentrations, with the slope of QTc prolongation increasing at higher concentration ranges. The QT

prolongation effect was identified during early clinical development and has been extensively characterized

in thorough QT studies.

The electrophysiological basis for this QT prolongation primarily stems from ranolazine's inhibition of the

rapid delayed rectifier potassium current (I(_{Kr})) through blockade of the hERG channel. Unlike many

pure I({Kr}) blockers that significantly increase transmural dispersion of repolarization, ranolazine

simultaneously suppresses the late sodium current, which is more prominent in ventricular M-cells, thereby

reducing the heterogeneity of repolarization across the ventricular wall. This balanced mechanism likely

explains why ranolazine's QT prolonging effect is not associated with the typical proarrhythmic risk

observed with other drugs that primarily block I({Kr}) [5] [2].

Analysis of Proarrhythmic Potential

Despite its QT prolonging effects, ranolazine demonstrates a favorable arrhythmia safety profile in clinical

studies. The MERLIN-TIMI 36 trial, which included 6,560 patients with acute coronary syndrome, provided
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particularly insightful safety data. In this large randomized controlled trial, ranolazine was associated with a

significantly lower incidence of ventricular tachycardia compared to placebo (5.3% vs. 8.3% for episodes

>8 beats, p<0.001). Additionally, the ranolazine group showed reduced supraventricular tachycardia (44.7%

vs. 55.0%, p<0.001) and fewer ventricular pauses >3 seconds (3.1% vs. 4.3%, p=0.01) [4].

The paradoxical reduction in arrhythmias despite QT prolongation may be explained by ranolazine's effect

on key parameters of myocardial repolarization heterogeneity. A recent clinical study measuring T-peak to

T-end (Tp-e) interval—a marker of transmural dispersion of repolarization—found significantly lower

values in patients receiving ranolazine compared to controls (87.3±14.4 vs. 90.8±12.4 ms, p<0.001).

Similarly, the Tp-e/QT ratio and Tp-e/QTc ratio were significantly reduced in the ranolazine group

(0.22±0.04 vs. 0.23±0.03, p=0.03 and 0.21±0.04 vs. 0.22±0.04, p=0.001, respectively) [2]. These findings

suggest that while ranolazine prolongs the total action potential duration (reflected in QT interval), it

simultaneously reduces dispersion of repolarization, creating a less arrhythmogenic substrate.

Table 2: Quantitative Effects of Ranolazine on Electrocardiographic Parameters

Parameter
Effect of
Ranolazine

Magnitude of
Change

Clinical Significance

QTc interval Prolongation +2 to +6 ms at 1000

mg BID

Dose-dependent, linear with

concentration

Tp-e interval Reduction -3.5 ms (87.3 vs.

90.8 ms)

Reduced transmural dispersion

Tp-e/QTc ratio Reduction 0.21 vs. 0.22

(p=0.001)

Lower arrhythmic risk index

P-wave

dispersion

Reduction -4.3 ms (39.2 vs.

43.5 ms)

Reduced atrial arrhythmia

susceptibility

Ventricular

tachycardia

Significant

reduction

5.3% vs. 8.3%

(p<0.001)

Antiarrhythmic effect demonstrated in

MERLIN-TIMI 36

Atrial-Selective Electrophysiological Effects

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 11 Tech Support

https://www.medscape.com/viewarticle/789572
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339098/
https://www.smolecule.com/products/s3353457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ranolazine demonstrates pronounced atrial-selectivity in its electrophysiological actions, particularly

regarding its sodium channel blocking properties. This phenomenon arises from fundamental differences in

the electrophysiology of atrial versus ventricular cardiomyocytes. Atrial cells have more negative resting

membrane potentials and shorter action potential durations compared to ventricular cells, making them more

sensitive to sodium channel blockade. Ranolazine preferentially blocks sodium channels in their activated or

inactivated states, which occur more frequently at faster heart rates and in tissues with shorter action

potentials—characteristics typical of atrial tissue [3].

This atrial-selectivity translates into significant depression of atrial conduction, manifested as reduced

V({max}) (maximum upstroke velocity of the action potential) and increased diastolic threshold of excitation.

These effects are particularly pronounced in conditions of high atrial rate, such as during atrial fibrillation.

In canine models, ranolazine produced a much greater reduction in V({max}) and increased post-

repolarization refractoriness in atrial tissue compared to ventricular tissue. This selective action forms the

basis for ranolazine's potential as an atrial-specific antiarrhythmic agent that can suppress atrial

fibrillation without causing significant ventricular proarrhythmia [3].

Combination Therapy Approaches

Research has explored the synergistic effects of ranolazine when combined with other antiarrhythmic drugs,

particularly those with complementary mechanisms of action. The combination of ranolazine with

dronedarone was evaluated in the phase II HARMONY trial, which demonstrated significant reduction in

atrial fibrillation burden. Experimental studies using human atrial myocytes have shown that the combination

produces greater action potential duration prolongation in atrial cells from patients with atrial fibrillation

compared to either drug alone (31.9±0.1% prolongation with combination vs. 21.6±0.1% with ranolazine

alone) [6].

Similarly, research in canine models has demonstrated synergistic interactions between ranolazine and

chronic amiodarone administration. The combination produced marked use-dependent depression of sodium

channel-dependent parameters in atrial tissue but only minimal effects in ventricular tissue. This synergy

resulted in complete suppression of inducible atrial fibrillation in all studied preparations (0% induction in

amiodarone-treated dogs exposed to ranolazine vs. 100% in controls) [3]. These combination approaches

allow for lower doses of each drug while maintaining efficacy, potentially minimizing adverse effects while

capitalizing on complementary mechanisms of action.
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Experimental Models and Methodologies

In Vitro Electrophysiological Assessment

The evaluation of ranolazine's electrophysiological effects employs a range of in vitro techniques that

provide mechanistic insights at the cellular and molecular levels. Patch clamp methodologies are utilized to

characterize ranolazine's effects on specific ion currents in isolated cardiomyocytes. Studies using these

techniques have confirmed ranolazine's concentration-dependent inhibition of I({Kr}) (with IC({50}) values

typically in the micromolar range) and its suppression of late I(_{Na-L}). Voltage-clamp protocols with

specific depolarizing and repolarizing voltage steps are employed to isolate individual current components

and determine the state-dependence of channel blockade (e.g., activated vs. inactivated state preference) [6]

[3].

Human cardiomyocyte studies have been particularly valuable in translating findings from animal models

to clinical applications. In one such investigation, researchers obtained atrial myocytes from patients in sinus

rhythm and with atrial fibrillation, as well as ventricular myocytes from patients with heart failure. Using

patch clamp techniques, they demonstrated that ranolazine (5 μM) prolonged action potential duration

(APD(_{90})) by 23.5±0.1% in atrial myocytes from sinus rhythm patients and by 21.6±0.1% in atrial

myocytes from AF patients. Importantly, these studies also employed confocal microscopy with fluorescent

calcium indicators (e.g., Fluo-3) to demonstrate that ranolazine significantly suppresses diastolic

sarcoplasmic reticulum calcium leak (reduction by 67.6±33.7% in myocytes from AF patients), providing

mechanistic insight into its antiarrhythmic actions beyond direct channel blockade [6].

In Vivo and Clinical Methodologies

Clinical electrophysiology studies employ standardized protocols to assess ranolazine's effects on cardiac

repolarization. Continuous 12-lead ECG recording with careful measurement of QT intervals corrected for

heart rate using validated formulas (e.g., Bazett, Fridericia) forms the foundation of these assessments. In the

MERLIN-TIMI 36 trial, an extensive arrhythmia analysis was performed using continuous 7-day Holter

monitoring in 97% of the enrolled population (over 6,300 patients) [4]. This methodology allowed for

comprehensive assessment of ranolazine's effects on both ventricular and supraventricular arrhythmia burden

in a high-risk population.
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Advanced ECG analysis techniques have been employed to better understand ranolazine's nuanced effects on

repolarization heterogeneity. Measurements of the T-peak to T-end (Tp-e) interval are performed typically

in leads II and V(_5) using digital calipers on magnified ECG images (often amplified to 200% for

precision). The Tp-e interval is measured from the peak of the T-wave to its end, returning to the isoelectric

line. Similarly, P-wave dispersion is calculated as the difference between the maximum and minimum P-

wave duration across all 12 ECG leads. These methodologies require blinded measurement by multiple

cardiologists with calculation of mean values to ensure accuracy [2].

The diagram below illustrates the key experimental approaches for evaluating ranolazine's

electrophysiological effects:

Assessment of Ranolazine's Electrophysiological Effects

In Vitro Methods

In Vivo/Clinical Methods

Patch Clamp Electrophysiology

Confocal Calcium Imaging

12-Lead ECG Analysis

Ambulatory Holter Monitoring

Repolarization Parameter Analysis

Ion Current Measurement (I_Kr, I_Na-L)

QT/QTc Interval

P-Wave Dispersion

Arrhythmia Burden

Tp-e Interval & Ratios

Click to download full resolution via product page

Clinical Implications and Therapeutic Potential

Atrial Fibrillation Management

Ranolazine has demonstrated significant potential in the management of atrial fibrillation (AF), supported

by both experimental and clinical evidence. The RAFFAELLO study, a phase II dose-ranging trial, evaluated
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ranolazine in 241 patients with persistent AF following successful electrical cardioversion [7]. While no

individual dose significantly prolonged time to AF recurrence compared to placebo, the combined higher-

dose groups (500 mg and 750 mg twice daily) showed a borderline significant reduction in AF recurrence

(p=0.053) with recurrence rates of 41.7% and 39.7% respectively, compared to 56.4% in the placebo group.

This dose-response relationship suggests that higher ranolazine concentrations may be necessary for optimal

antiarrhythmic efficacy in AF management.

The atrial-selective properties of ranolazine make it particularly attractive for AF therapy. By

predominantly affecting atrial electrophysiology while minimizing ventricular effects, ranolazine may offer a

superior safety profile compared to conventional antiarrhythmic agents. Its mechanism of action—primarily

late sodium current inhibition with concomitant potassium channel blockade—reduces atrial excitability and

suppresses triggers for AF initiation, while also potentially modifying the atrial substrate that maintains AF.

This dual action on both triggers and substrate, combined with a favorable safety profile in patients with

structural heart disease, positions ranolazine as a promising agent in the AF treatment armamentarium [6] [3]

[7].

Safety Considerations in Drug Development

From a drug development perspective, ranolazine's electrophysiological profile challenges the conventional

paradigm that equates QT interval prolongation with definite proarrhythmic risk. The ranolazine

experience demonstrates that a comprehensive assessment of cardiac safety should extend beyond simple

QTc measurement to include evaluation of transmural dispersion of repolarization (e.g., Tp-e interval),

reverse use-dependence, and effects on intracellular calcium handling. These additional parameters provide

important context for interpreting the clinical significance of QT prolongation observed during drug

development [5] [2] [8].

Ranolazine's drug interaction profile requires careful consideration in both clinical use and drug

development programs. As ranolazine is metabolized primarily by CYP3A4 and, to a lesser extent, CYP2D6,

concomitant administration with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, HIV protease

inhibitors) is contraindicated due to significant increases in ranolazine exposure [1]. Moderate CYP3A4

inhibitors (e.g., diltiazem, verapamil) necessitate dose reduction of ranolazine to a maximum of 500 mg

twice daily. Additionally, ranolazine itself moderately inhibits CYP2D6 and P-glycoprotein transport,

requiring caution with concomitant administration of drugs that are substrates of these pathways (e.g.,
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tricyclic antidepressants, antipsychotics, digoxin) [1]. Understanding these interactions is essential for

designing clinical trials and establishing appropriate inclusion/exclusion criteria and dosing regimens.

Conclusion and Future Research Directions

Ranolazine presents a fascinating electrophysiological profile characterized by QT prolongation coupled

with antiarrhythmic properties, challenging conventional paradigms in cardiac safety pharmacology. This

paradox is explained by ranolazine's dual mechanism of action—simultaneous inhibition of I({Kr}) and late

I({Na-L})—which prolongs the action potential duration while reducing transmural dispersion of

repolarization, a key determinant of arrhythmic risk. The atrial-selective nature of ranolazine's sodium

channel blockade further enhances its potential as an antiarrhythmic agent while limiting ventricular

proarrhythmia.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Monograph for Professionals - Drugs.com Ranolazine [drugs.com]

2. of Effect on Tp‐e ranolazine , Tp‐e/ interval , and P‐wave... QTc [pmc.ncbi.nlm.nih.gov]

3. (PDF) Synergistic electrophysiologic and antiarrhythmic effects of the... [academia.edu]

4. MERLIN TIMI-36 [medscape.com]

5. Cardiac safety , drug -induced QT and torsade de... prolongation [pmc.ncbi.nlm.nih.gov]

6. The combined effects of ranolazine and dronedarone on human atrial... [pubmed.ncbi.nlm.nih.gov]

7. in the treatment of atrial fibrillation: Results of the... Ranolazine [pubmed.ncbi.nlm.nih.gov]

8. Pharmacology - Risk Assessment Safety Interval QT ... Prolongation [frontiersin.org]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 11 Tech Support

https://www.drugs.com/monograph/ranolazine.html
https://www.smolecule.com/products/s3353457?utm_src=pdf-custom-synthesis
https://www.drugs.com/monograph/ranolazine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339098/
https://www.academia.edu/48452191/Synergistic_electrophysiologic_and_antiarrhythmic_effects_of_the_combination_of_ranolazine_and_chronic_Amiodarone_in_canine_atria
https://www.medscape.com/viewarticle/789572
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370337/
https://pubmed.ncbi.nlm.nih.gov/27056421/
https://pubmed.ncbi.nlm.nih.gov/25602175/
https://www.frontiersin.org/research-topics/5662/safety-pharmacology---risk-assessment-qt-interval-prolongation-and-beyond/magazine
https://www.smolecule.com/products/s3353457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer
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[https://www.smolecule.com/products/b3353457#ranolazine-electrophysiology-effects-on-qt-interval]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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